6H-Chromene-4,5-dione, 2-butyl-3-ethyl-7,7-dimethyl-7,8-dihydro-
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Overview
Description
6H-Chromene-4,5-dione, 2-butyl-3-ethyl-7,7-dimethyl-7,8-dihydro- is a complex organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Chromene-4,5-dione, 2-butyl-3-ethyl-7,7-dimethyl-7,8-dihydro- typically involves a multi-step process. One common method starts with the reaction of substituted salicylaldehydes with α,β-unsaturated carbonyl compounds to form the chromene core. This is followed by a regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of metal-free approaches to ensure high yields and purity. The process is optimized to include a modular and divergent design, allowing for the synthesis of variously substituted chromenes with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
6H-Chromene-4,5-dione, 2-butyl-3-ethyl-7,7-dimethyl-7,8-dihydro- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts such as palladium or nickel, specific solvents like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
6H-Chromene-4,5-dione, 2-butyl-3-ethyl-7,7-dimethyl-7,8-dihydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6H-Chromene-4,5-dione, 2-butyl-3-ethyl-7,7-dimethyl-7,8-dihydro- exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Coumarins: Another class of chromene derivatives known for their biological activities.
Flavonoids: Naturally occurring compounds with similar structural features and diverse biological properties.
Uniqueness
Its specific structural features allow for targeted interactions in various scientific and industrial contexts .
Properties
Molecular Formula |
C17H24O3 |
---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
2-butyl-3-ethyl-7,7-dimethyl-6,8-dihydrochromene-4,5-dione |
InChI |
InChI=1S/C17H24O3/c1-5-7-8-13-11(6-2)16(19)15-12(18)9-17(3,4)10-14(15)20-13/h5-10H2,1-4H3 |
InChI Key |
ACWMMNXVMASROF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=O)C2=C(O1)CC(CC2=O)(C)C)CC |
Origin of Product |
United States |
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